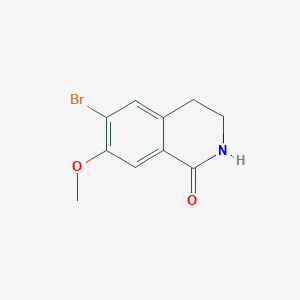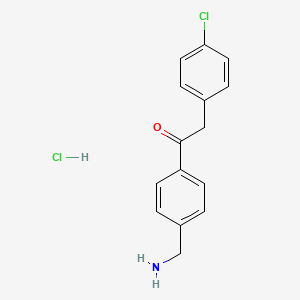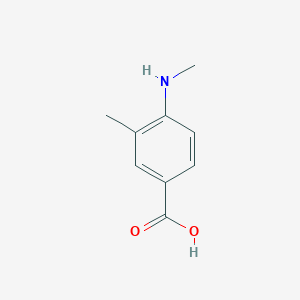
Z-D-Phe-Arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-D-Phe-Arg-OH, also known as Nα-benzyloxycarbonyl-D-phenylalanyl-L-arginine, is a synthetic peptide derivative. It is composed of the amino acids D-phenylalanine and L-arginine, with a benzyloxycarbonyl (Z) protecting group attached to the amino terminus. This compound is often used in biochemical research and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Phe-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, D-phenylalanine, is attached to the resin through its carboxyl group.
Deprotection: The amino-protecting group (usually Fmoc or Boc) is removed to expose the amino group for the next coupling reaction.
Coupling: The next amino acid, L-arginine, is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure efficiency and consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Z-D-Phe-Arg-OH can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The arginine residue can be reduced to form arginine derivatives.
Substitution: The benzyloxycarbonyl protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield phenylalanine derivatives, while reduction of the arginine residue can yield arginine derivatives.
Wissenschaftliche Forschungsanwendungen
Z-D-Phe-Arg-OH has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptide-based materials and biomaterials.
Wirkmechanismus
The mechanism of action of Z-D-Phe-Arg-OH involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and function. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-D-Phe-Phe-Arg-OH: A similar compound with an additional phenylalanine residue.
Z-D-Phe-Arg(NO2)-OH: A similar compound with a nitro group attached to the arginine residue.
Z-D-Phe-NH2: A similar compound with an amide group instead of an arginine residue.
Uniqueness
Z-D-Phe-Arg-OH is unique due to its specific combination of D-phenylalanine and L-arginine residues, as well as the presence of the benzyloxycarbonyl protecting group. This unique structure allows it to interact with specific molecular targets and pathways, making it valuable in various scientific research applications.
Eigenschaften
Molekularformel |
C23H29N5O5 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C23H29N5O5/c24-22(25)26-13-7-12-18(21(30)31)27-20(29)19(14-16-8-3-1-4-9-16)28-23(32)33-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,27,29)(H,28,32)(H,30,31)(H4,24,25,26)/t18-,19+/m0/s1 |
InChI-Schlüssel |
XHGIWCXAACQYGK-RBUKOAKNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12276579.png)



![ethyl (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoate](/img/structure/B12276604.png)
![N-[(3Z)-3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B12276613.png)
![(4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B12276618.png)
![3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12276621.png)


![1-(3,4-dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12276661.png)

![4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276674.png)

